molecular formula C5H8N2O4 B7537072 5,5-Bis(hydroxymethyl)imidazolidine-2,4-dione

5,5-Bis(hydroxymethyl)imidazolidine-2,4-dione

Cat. No.: B7537072
M. Wt: 160.13 g/mol
InChI Key: VPPHKHDARGZSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(hydroxymethyl)imidazolidine-2,4-dione typically involves the reaction of formaldehyde with imidazolidine-2,4-dione under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow synthesis to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 5,5-Bis(hydroxymethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,5-Bis(hydroxymethyl)imidazolidine-2,4-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,5-Bis(hydroxymethyl)imidazolidine-2,4-dione involves its ability to form stable complexes with various biomolecules. The hydroxymethyl groups facilitate interactions with proteins and enzymes, leading to the modulation of their activity. The compound can also act as a cross-linking agent, enhancing the stability and functionality of polymers and resins.

Comparison with Similar Compounds

Uniqueness: 5,5-Bis(hydroxymethyl)imidazolidine-2,4-dione is unique due to the presence of two hydroxymethyl groups, which enhance its solubility and reactivity. These functional groups make it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5,5-bis(hydroxymethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O4/c8-1-5(2-9)3(10)6-4(11)7-5/h8-9H,1-2H2,(H2,6,7,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPHKHDARGZSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C(=O)NC(=O)N1)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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